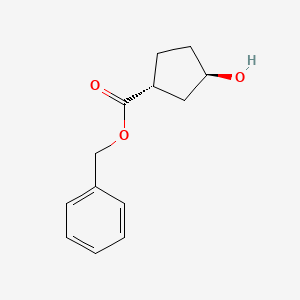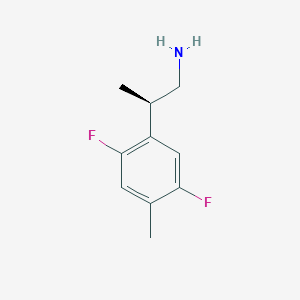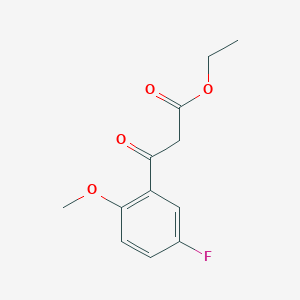![molecular formula C18H22N2O3S B2395306 N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 881937-70-8](/img/structure/B2395306.png)
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely an organic compound consisting of multiple functional groups, including an amide and a sulfonamide group. The presence of these groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The amide and sulfonamide groups, in particular, are reactive and could undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity .Applications De Recherche Scientifique
Antiviral Properties
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide has shown promise in antiviral research, particularly against cytomegalovirus (CMV). A study highlighted its role as a novel selective nonnucleoside inhibitor of CMV replication. This compound, along with structural analogs, does not inhibit viral DNA synthesis, transcription, and translation but interferes with viral DNA maturation and packaging, indicating its unique mechanism of action against CMV. The study's findings contribute to understanding the molecular interactions and resistance mechanisms, suggesting potential therapeutic applications for CMV infections (Buerger et al., 2001).
Antimicrobial Activity
Research on derivatives of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide has shown significant antimicrobial activity. A study involving the synthesis of novel sulfonamide derivatives demonstrated potent antibacterial and antifungal effects, surpassing reference drugs in efficacy against various Gram-positive, Gram-negative bacteria, and fungi. This indicates the potential for developing new antimicrobial agents based on this compound for treating infections (Ghorab et al., 2017).
Development of Fluorescent Probes
The chemical structure of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is conducive to modifications for creating fluorescent molecular probes. A study on the synthesis of fluorescent solvatochromic dyes, which included derivatives with similar structural motifs, demonstrated the utility of such compounds in developing ultrasensitive fluorescent probes. These can be applied in biological research to study various events and processes, showcasing the versatility of this chemical scaffold in creating tools for scientific investigation (Diwu et al., 1997).
Cardiac Myosin Activation
Investigations into sulfonamidophenylethylamide analogs, closely related to N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide, have identified potential cardiac myosin activators. These compounds, through in vitro and in vivo studies, showed promising effects on improving cardiac function, highlighting their potential in treating systolic heart failure. The selective activation of cardiac myosin suggests these derivatives could offer a novel therapeutic strategy for heart failure management (Manickam et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-9-16(10-8-13)24(22,23)19-12-11-17(21)20-18-14(2)5-4-6-15(18)3/h4-10,19H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVAVUQBEUMKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)

![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)